molecular formula C10H13ClFNO2 B2878926 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride CAS No. 2287322-41-0

2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride

Cat. No. B2878926
CAS RN: 2287322-41-0
M. Wt: 233.67
InChI Key: WJVJTFLIPYUKJC-UHFFFAOYSA-N
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Description

“2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO2 . It has a molecular weight of 233.67 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.67 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Vibrational and Electronic Structure Analysis The zwitterionic (ZW) structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a close relative to 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride, have been studied using ab initio and DFT computations. These studies provide insights into intra- and inter-H-bonds and their correlations with experimental IR spectrum characteristics. This research highlights the compound's utility in understanding the vibrational and electronic structure of β-amino acids, offering a basis for designing novel materials with specific optical properties (Pallavi & Tonannavar, 2020).

Antibacterial Compound Synthesis 4-Fluorophenyl groups, as part of the structure of this compound, have been used in synthesizing new biologically active molecules, demonstrating potential antibacterial properties. This application signifies the role of fluorophenyl compounds in developing new pharmaceutical agents (Holla, Bhat, & Shetty, 2003).

Carbohydrate Sensing Enhancement ortho-Aminomethylphenylboronic acids, related to this compound, are utilized in carbohydrate sensors. The presence of the o-aminomethyl group in these compounds enhances diol binding at neutral pH, facilitating the development of more effective carbohydrate sensors. This application underscores the significance of such structures in improving the sensitivity and specificity of biochemical sensors (Sun et al., 2019).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound has been labeled with an exclamation mark pictogram, and the signal word “Warning” has been assigned to it . The compound’s Material Safety Data Sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVJTFLIPYUKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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